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Compound of Interest

Compound Name: EDTA Tris

Cat. No.: B3041845

This technical support center provides troubleshooting guidance and frequently asked
guestions to help researchers, scientists, and drug development professionals address PCR
inhibition caused by EDTA in Tris-based buffers.

Frequently Asked Questions (FAQS)

Q1: How does EDTA inhibit PCR?

EDTA (ethylenediaminetetraacetic acid) inhibits PCR through two primary mechanisms. Its
principal mode of inhibition is the chelation of essential divalent cations, particularly magnesium
ions (Mg?*), which are critical cofactors for Tag DNA polymerase activity.[1][2] Without a
sufficient concentration of free Mg2*, the polymerase cannot function, leading to reduced or
completely failed amplification.[3][4] Additionally, recent studies have shown that EDTA can
directly bind to Tag DNA polymerase, further hindering its enzymatic function, independent of
its chelating activity.[3][5][6]

Q2: What is a typical concentration of EDTA in Tris-based buffers like TE buffer?

Standard TE buffer (Tris-EDTA) is a common solution for storing DNA and typically contains 10
mM Tris and 1 mM EDTA.[7][8] For applications sensitive to EDTA, such as PCR, a "low TE" or
"low EDTA" buffer is often recommended, which contains a reduced EDTA concentration,
typically 0.1 mM.[9][10]

Q3: At what concentration does EDTA become inhibitory to a PCR reaction?
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The inhibitory concentration of EDTA can vary depending on the specifics of the PCR assay,
including the Taq polymerase used and the required Mg?* concentration. However, general
observations indicate that an EDTA concentration of 0.5 mM can significantly decrease the
PCR product yield, while a concentration of 1 mM can lead to complete inhibition of the
reaction.[1]

Q4: Can | counteract EDTA inhibition by adding more MgClz to my PCR master mix?

Yes, a common strategy to overcome EDTA inhibition is to add excess MgCl: to the PCR
master mix.[1] The additional Mg?* will saturate the chelating capacity of the EDTA present in
the reaction, thereby making sufficient free Mg?* available for the Taq polymerase.[1] However,
it is crucial to optimize the MgClz concentration, as excessively high levels can also negatively
impact PCR by reducing enzyme fidelity and promoting the amplification of non-specific
products.[1]

Q5: What are some suitable alternatives to TE buffer for storing DNA intended for PCR?

For storing DNA that will be used in PCR or other enzymatic reactions, it is advisable to use a
buffer with no or very low EDTA. Good alternatives include nuclease-free water for short-term
storage or a simple Tris buffer solution (e.g., 10 mM Tris-HCI, pH 8.0) which provides a stable
pH environment without the inhibitory effects of EDTA.[1]

Troubleshooting Guide

Problem: My PCR amplification has failed or the yield is very low, and | suspect EDTA
contamination from my DNA sample stored in Tris-EDTA buffer.

Step 1: Identify the Source of EDTA

The most common source of EDTA in a PCR reaction is the buffer used to store the DNA
template. Many DNA purification kits provide elution buffers containing EDTA to protect the
nucleic acids from degradation by nucleases.

Step-by-Step Solutions

Here are three common strategies to mitigate the inhibitory effects of EDTA on your PCR:
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o Dilute the DNA Template: This is the simplest approach to reduce the final concentration of
EDTA in the PCR reaction.

o When to use: This method is effective if you have a high concentration of template DNA.

o Procedure: Create a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-
free water and use these dilutions as the template for your PCR. This will also dilute the
EDTA concentration to a level that may no longer be inhibitory.

« Increase the MgClz Concentration: This method aims to counteract the chelating effect of
EDTA by providing an excess of Mg2* ions.

o When to use: This is a suitable option when your DNA template concentration is too low to
be diluted.

o Procedure: Titrate the MgClz concentration in your PCR master mix. A typical starting
range for optimization is 1.5 mM to 4.0 mM, with increments of 0.5 mM. Refer to the
detailed experimental protocol below for optimizing the MgClz concentration.

o Remove EDTA from the DNA Sample: This is the most direct method to eliminate EDTA
interference.

o When to use: This is recommended when the above methods fail or for highly sensitive
downstream applications.

o Procedure: You can remove EDTA by re-purifying your DNA sample using a commercial
DNA clean-up kit or by performing an ethanol precipitation of the DNA.

Quantitative Data Summary

The following tables summarize the typical concentrations of EDTA in common laboratory
buffers and the impact of EDTA on PCR performance.

Table 1: EDTA Concentration in Common Buffers
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EDTA
Buffer Tris Concentration . Recommended Use
Concentration

Long-term DNA

Standard TE Buffer 10 mM 1.0 mM
storage
DNA storage for
Low TE Buffer 10 mM 0.1 mM PCR/enzymatic
reactions
PCR and other
Tris Buffer 10 mM 0mM ) )
enzymatic reactions
Short-term DNA
Nuclease-Free Water N/A 0mM storage and reaction
setup
Table 2: Effect of EDTA Concentration on PCR Amplification
Final EDTA Concentration in PCR Observed Effect on PCR Product Yield
0.1 mM Minimal to no inhibition in most cases.
0.5mM Significant reduction in product yield.[1]
1.0 mM Complete inhibition of the PCR reaction.[1]

>1.0 mM Complete inhibition.

Experimental Protocols
Protocol 1: Optimizing MgCl2 Concentration to
Overcome EDTA Inhibition

This protocol provides a framework for performing a MgCl: titration to determine the optimal
concentration for a PCR reaction in the presence of a known or suspected concentration of
EDTA.

1. Experimental Setup:
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e Prepare a series of PCR reactions, each with a different final concentration of MgClz. A
recommended range to test is from 1.5 mM to 4.0 mM, using 0.5 mM increments.

« Include a positive control (a reaction with a template known to work and no added EDTA)
and a negative control (no DNA template).

2. Master Mix Preparation:

e Prepare a master mix containing all the necessary PCR components (buffer, dNTPs,
primers, Taq polymerase, and water) except for MgCl-.

 Aliquot the master mix into individual PCR tubes for each reaction.
3. MgClz2 Addition:

e Add the appropriate volume of a stock MgClz solution (e.g., 25 mM) to each PCR tube to
achieve the desired final concentrations (1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 mM).

4. Template Addition and PCR:

» Add your DNA template containing the suspected EDTA contamination to each reaction tube.
e Perform the PCR using your standard cycling conditions.

5. Analysis:

e Analyze the PCR products by agarose gel electrophoresis to determine which MgCl2
concentration results in the highest yield of the specific product with minimal non-specific
amplification.

Visualizations
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Caption: Workflow for troubleshooting PCR inhibition due to EDTA.

Caption: Dual mechanisms of PCR inhibition by EDTA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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